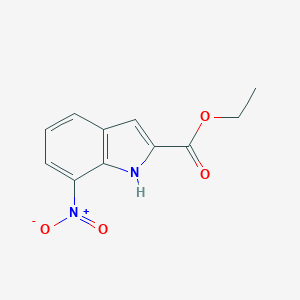

Ethyl 7-nitro-1H-indole-2-carboxylate

Description

Structure

3D Structure

Properties

IUPAC Name |

ethyl 7-nitro-1H-indole-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O4/c1-2-17-11(14)8-6-7-4-3-5-9(13(15)16)10(7)12-8/h3-6,12H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTZAIVBXGPLYGD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC2=C(N1)C(=CC=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30290598 | |

| Record name | Ethyl 7-nitro-1H-indole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30290598 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6960-46-9 | |

| Record name | 1H-Indole-2-carboxylic acid, 7-nitro-, ethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6960-46-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 69878 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006960469 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6960-46-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=69878 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethyl 7-nitro-1H-indole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30290598 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl 7-nitro-1H-indole-2-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Physical and chemical characteristics of Ethyl 7-nitro-1H-indole-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 7-nitro-1H-indole-2-carboxylate is a pivotal heterocyclic compound with significant applications in medicinal chemistry and materials science. As a versatile synthetic intermediate, it serves as a foundational building block for the development of a diverse range of biologically active molecules. This technical guide provides an in-depth overview of the physical and chemical characteristics of this compound, detailed experimental protocols for its synthesis, and an exploration of its role in the development of therapeutic agents, particularly as a precursor to p38 MAP kinase inhibitors and compounds with anti-Trypanosoma cruzi activity.

Physicochemical Characteristics

This compound is a yellow to brown crystalline powder.[1] Its core structure consists of an indole ring system substituted with a nitro group at the 7-position and an ethyl carboxylate group at the 2-position. This unique arrangement of functional groups imparts specific reactivity and makes it a valuable precursor in various chemical syntheses.

Structural and General Properties

| Property | Value | Reference |

| Molecular Formula | C₁₁H₁₀N₂O₄ | [2][3] |

| Molecular Weight | 234.21 g/mol | [2][3] |

| IUPAC Name | This compound | [4] |

| CAS Number | 6960-46-9 | [1][3] |

| Appearance | Yellow to brown powder | [1] |

| Purity | ≥ 98% (HPLC) | [2] |

Physical Properties

| Property | Value | Reference |

| Melting Point | 90-96 °C | [1] |

| Boiling Point | 429.5 °C at 760 mmHg | [1] |

| Density | 1.393 g/cm³ | [1] |

| Flash Point | 213.5 °C | [1] |

Spectral Data

Spectral analysis is crucial for the structural elucidation and confirmation of this compound.

| Spectrum Type | Data Availability |

| ¹H NMR | Available |

| Mass Spectrometry | Available |

The ¹H NMR spectrum, typically recorded in DMSO-d₆, provides characteristic signals for the protons of the indole ring, the ethyl group, and the aromatic protons, confirming the compound's structure.[5] Mass spectrometry data further corroborates the molecular weight and fragmentation pattern.

Experimental Protocols: Synthesis of this compound

The synthesis of this compound is a multi-step process that typically begins with 2-nitroaniline. The following is a detailed experimental protocol based on established synthetic routes.[6]

Step 1: Preparation of Ethyl 2-(2-nitrophenyl)hydrazine-1-ylidene)propanoate (Ethylpyruvate o-nitrophenylhydrazone)

-

Diazonium Salt Formation:

-

In an ice bath, a mixture of 2-nitroaniline (25.47 g, 0.18 mol), water (64.6 mL), and concentrated hydrochloric acid (76.4 mL) is stirred for 10 minutes.

-

A solution of sodium nitrite (13.37 g) in water (50 mL) is slowly added to the mixture. The reaction is stirred until the solution turns yellow-brown and gas evolution ceases.

-

-

Coupling Reaction:

-

In a separate ice bath, ethyl 2-methyl-3-oxobutanoate (26.10 g, 0.14 mol) is dissolved in ethanol (191 mL).

-

A 50% potassium hydroxide solution (prepared from 32.47 g of KOH) is slowly added.

-

This mixture is then poured into ice water (380 mL) and stirred for 10 minutes.

-

The previously prepared diazonium salt solution is added, leading to the immediate formation of a yellow solid.

-

The mixture is stirred for an additional 10 minutes.

-

-

Isolation and Purification:

-

The solid product is collected by filtration and washed with water until the filtrate is neutral.

-

The crude product is dried and then recrystallized from ethanol to yield a mixture of Z and E isomers of ethyl 2-((2-nitrophenyl)hydrazono)propanoate as bright yellow needles.

-

Step 2: Fischer Indole Synthesis to this compound

-

Cyclization:

-

The dried ethyl 2-((2-nitrophenyl)hydrazono)propanoate (12.00 g, 47.76 mmol) is added to a three-neck flask containing polyphosphoric acid (64.56 g, 191.05 mmol).

-

The mixture is heated to 70°C and stirred until homogeneous, after which the temperature is raised to 80°C.

-

The reaction is allowed to proceed for 12 hours, with completion monitored by Thin Layer Chromatography (TLC).

-

-

Work-up and Isolation:

-

While still hot, the viscous black solution is poured into ice water (400 g) and stirred until the polyphosphoric acid is fully hydrolyzed, resulting in a dark brown solid.

-

The solid is collected by filtration and dried.

-

-

Purification:

-

The crude product is purified by continuous extraction with petroleum ether (boiling point 60-90°C) for 12 hours.

-

The petroleum ether is concentrated to yield a yellow solid.

-

Recrystallization from ethanol affords pure this compound as pale yellow needles.[6]

-

Biological Significance and Applications

This compound is a key intermediate in the synthesis of various biologically active compounds. Its indole scaffold is a common feature in many pharmaceuticals.

Precursor to p38 MAP Kinase Inhibitors

The compound is utilized in the synthesis of p38 inhibitors.[7] The p38 mitogen-activated protein (MAP) kinase is a crucial enzyme in the cellular response to stress and plays a significant role in inflammatory pathways.[8] Inhibitors of p38 are of great interest for the treatment of inflammatory diseases. The indole-2-carboxamide scaffold, derived from this compound, is a key structural motif in a class of potent p38 inhibitors.

Intermediate in the Synthesis of Anti-Trypanosoma cruzi Agents

This compound is a starting material for the synthesis of 1H-indole-2-carboxamides that have shown activity against Trypanosoma cruzi, the parasite responsible for Chagas disease.[9] Although the final compounds in these studies were discontinued due to unfavorable pharmacokinetic properties, the initial findings highlight the potential of this chemical scaffold in the development of novel anti-parasitic drugs.

Other Applications

Beyond its role in drug discovery, this compound is also explored in the development of fluorescent probes and in material science for creating novel polymers.[2]

Conclusion

This compound is a compound of considerable interest to the scientific community, particularly those involved in medicinal chemistry and drug development. Its well-defined physical and chemical properties, coupled with established synthetic protocols, make it a readily accessible and versatile building block. The demonstrated utility of this molecule as a precursor for potent p38 MAP kinase inhibitors and its potential in the development of anti-parasitic agents underscore its importance in the quest for new therapeutic solutions. Further research into derivatives of this compound is likely to yield novel compounds with significant biological activities.

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. usbio.net [usbio.net]

- 3. Indole-2-carboxamides Optimization for Antiplasmodial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Research Progress of Indole Alkaloids: Targeting MAP Kinase Signaling Pathways in Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Page loading... [guidechem.com]

- 7. researchgate.net [researchgate.net]

- 8. Indole-based heterocyclic inhibitors of p38alpha MAP kinase: designing a conformationally restricted analogue - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Anti-Trypanosoma cruzi Activity, Mutagenicity, Hepatocytotoxicity and Nitroreductase Enzyme Evaluation of 3-Nitrotriazole, 2-Nitroimidazole and Triazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic and Synthetic Profile of Ethyl 7-nitro-1H-indole-2-carboxylate: A Technical Guide

For researchers, scientists, and drug development professionals, this document provides a concise yet comprehensive overview of the spectroscopic data and synthesis of Ethyl 7-nitro-1H-indole-2-carboxylate. All presented data is supported by experimental protocols and visualized through logical diagrams to facilitate understanding and application in a research context.

Introduction

This compound is a member of the indole class of heterocyclic compounds, a scaffold of significant interest in medicinal chemistry due to its prevalence in biologically active molecules. The introduction of a nitro group at the 7-position of the indole ring can significantly influence the molecule's electronic properties and biological activity. This guide details the key analytical data and synthetic methodology for this specific compound.

Spectroscopic Data

A comprehensive analysis of this compound has been conducted using various spectroscopic techniques. The data from Proton Nuclear Magnetic Resonance (¹H NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are summarized below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| Data not available | - | - | - |

Solvent: DMSO-d₆, Spectrometer Frequency: 500.134 MHz.[1]

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| Data not available | - |

Infrared (IR) Spectroscopy

Table 3: IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Interpretation |

| Data not available | - |

Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data for this compound

| m/z | Interpretation |

| Predicted m/z | |

| 235.07134 | [M+H]⁺ |

| 257.05328 | [M+Na]⁺ |

| 233.05678 | [M-H]⁻ |

(Data predicted by computational models).[2]

Experimental Protocols

The synthesis of this compound can be achieved through a multi-step process, beginning with the diazotization of 2-nitroaniline, followed by a Japp-Klingemann reaction and subsequent Fischer indole synthesis.

Synthesis of this compound

A detailed, multi-step synthesis protocol is available and has been reported. The general workflow involves the initial preparation of a diazonium salt from 2-nitroaniline. This is followed by a reaction with an active methylene compound to form a hydrazone, which then undergoes cyclization under acidic conditions to yield the final indole product. While a comprehensive, step-by-step protocol from a peer-reviewed journal article with full characterization data for the final compound was not found within the scope of this search, a similar synthetic pathway has been described.

Logical Relationships in Synthesis

The synthesis of this compound follows a well-established reaction pathway for indole synthesis. The key transformations can be visualized as a logical progression of chemical reactions.

Caption: Synthetic pathway for this compound.

Biological Activity

Conclusion

This technical guide provides a summary of the currently available spectroscopic data and a general synthetic approach for this compound. While a complete set of experimentally derived spectral data with detailed peak assignments is not yet publicly available, this document serves as a foundational resource for researchers. Further empirical studies are necessary to fully characterize this compound and explore its potential applications in drug discovery and development.

References

The Biological Versatility of Nitroindole Derivatives: A Technical Guide for Drug Discovery Professionals

Introduction

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. The introduction of a nitro group to this bicyclic heterocycle significantly modulates its electronic properties, enhancing its potential as a therapeutic agent. This technical guide provides an in-depth overview of the diverse biological activities of nitroindole derivatives, with a focus on their anticancer, antimicrobial, anti-inflammatory, and antiviral properties. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive resource complete with quantitative data, detailed experimental protocols, and visualizations of key signaling pathways.

Anticancer Activity: Targeting Oncogenic Pathways

Nitroindole derivatives have emerged as a promising class of anticancer agents, exhibiting potent cytotoxic and antiproliferative effects against a range of cancer cell lines. Their mechanism of action is often multifaceted, primarily involving the stabilization of G-quadruplex DNA structures and the induction of oxidative stress.

Mechanism of Action

A key target of several 5-nitroindole derivatives is the G-quadruplex structure in the promoter region of the c-Myc oncogene.[1][2] The c-Myc protein is a critical regulator of cell proliferation and is overexpressed in a majority of human cancers.[2] By binding to and stabilizing the G-quadruplex, these compounds inhibit the transcription of the c-Myc gene, leading to the downregulation of c-Myc protein expression.[1][2] This, in turn, disrupts the cell cycle, leading to cell cycle arrest and the induction of apoptosis.[1][2]

Furthermore, certain nitroindole derivatives have been shown to increase the intracellular concentration of reactive oxygen species (ROS).[1][2] Elevated ROS levels contribute to cellular damage and induce apoptosis, further enhancing the anticancer efficacy of these compounds.[1][2] Some indole derivatives have also been found to modulate the PI3K/Akt/mTOR and NF-κB signaling pathways, which are crucial for cancer cell survival and proliferation.[1][3]

Quantitative Anticancer Activity

The anticancer efficacy of several nitroindole derivatives has been quantified using various cancer cell lines. The half-maximal inhibitory concentration (IC50) values for representative compounds are summarized in the table below.

| Compound Class | Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| Pyrrolidine-substituted 5-nitroindole | Compound 5 | HeLa (Cervical Cancer) | 5.08 ± 0.91 | [4] |

| Pyrrolidine-substituted 5-nitroindole | Compound 7 | HeLa (Cervical Cancer) | 5.89 ± 0.73 | [4] |

| 5-nitroindole-2,3-dione-3-N-(chlorophenyl)thiosemicarbazone | 1-morpholinomethyl derivative (4l) | HOP-62 (Non-small cell lung cancer) | <0.01 | |

| 5-nitroindole-2,3-dione-3-N-(chlorophenyl)thiosemicarbazone | 1-morpholinomethyl derivative (4l) | HL-60(TB) (Leukemia) | 0.50 | |

| 5-nitroindole-2,3-dione-3-N-(chlorophenyl)thiosemicarbazone | 1-morpholinomethyl derivative (4l) | MOLT-4 (Leukemia) | 0.66 | |

| 7-Nitroindole derivative | Compound 8 | Mutant AKT1(S473D) | 0.0109 | [1] |

Signaling Pathways

Antimicrobial Activity: A Broad Spectrum of Action

Indole and its derivatives have long been recognized for their antimicrobial properties, and the addition of a nitro group can enhance this activity. Nitroindoles have demonstrated efficacy against a variety of pathogenic bacteria and fungi.

Mechanism of Action

The antimicrobial action of nitroaromatic compounds often involves the enzymatic reduction of the nitro group within the microbial cell. This process generates reactive nitroso and hydroxylamine intermediates that are toxic to the microorganism, leading to cellular damage and death. For some bacteria, such as Staphylococcus aureus, indole derivatives may also act as efflux pump inhibitors, preventing the bacteria from expelling antibiotics and thus restoring their efficacy.

Quantitative Antimicrobial Activity

The minimum inhibitory concentration (MIC) is a key measure of antimicrobial potency. The MIC values for several indole derivatives against various pathogens are presented below. It is important to note that much of the available data is for broader classes of indole derivatives, with specific data for nitroindoles being less common.

| Compound Class | Derivative | Target Organism | MIC (µg/mL) | Reference |

| Indole-thiadiazole | Compound 2h | Staphylococcus aureus | 6.25 | [1] |

| Indole-triazole | Compound 3d | Staphylococcus aureus | 6.25 | [1] |

| Indole-thiadiazole | Compound 2c | Bacillus subtilis | 3.125 | [1] |

| Indole-triazole | Compound 3c | Bacillus subtilis | 3.125 | [1] |

| Indole derivatives | Compounds 1b, 2b-d, 3b-d | Candida albicans | 3.125 | [1] |

| Halogenated indole derivatives | Compounds 1a, 1b, 1d, 2a-d, 3a-d, 3h, 4a, 4d-g | Candida krusei | 3.125 | [1] |

| 5-iodoindole, 5-fluoroindole, 6-bromoindole, 3-methylindole | - | Extensively drug-resistant Acinetobacter baumannii | 64 | [5] |

Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Chronic inflammation is a hallmark of numerous diseases, and the development of effective anti-inflammatory agents is a critical area of research. Indole derivatives have shown promise in this arena, with some nitroindoles exhibiting potent inhibitory effects on key inflammatory mediators.

Mechanism of Action

The anti-inflammatory effects of indole derivatives are often attributed to their ability to inhibit the production of pro-inflammatory mediators such as nitric oxide (NO) and cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).[6][7] This is frequently achieved through the inhibition of signaling pathways that regulate inflammation, most notably the NF-κB pathway.[8][9] By inhibiting the activation of NF-κB, these compounds can downregulate the expression of a wide array of pro-inflammatory genes.[10]

Quantitative Anti-inflammatory Activity

The anti-inflammatory potency of indole derivatives is often assessed by their ability to inhibit the production of nitric oxide in lipopolysaccharide (LPS)-stimulated macrophages.

| Compound Class | Derivative | Assay | IC50 (µM) | Reference |

| Indole derivative of Ursolic Acid | UA-1 | NO Inhibition in RAW 264.7 cells | 2.2 ± 0.4 | [7] |

| Ursolic Acid (parent compound) | - | NO Inhibition in RAW 264.7 cells | 17.5 ± 2.0 | [7] |

| N-substituted indole and aminophenylmorpholin-3-one conjugate | Compound 4 | TNF-α Inhibition (71% at test conc.) | - | [6] |

| N-substituted indole and aminophenylmorpholin-3-one conjugate | Compound 4 | IL-6 Inhibition (53% at test conc.) | - | [6] |

Inflammatory Signaling Pathway

Antiviral Activity: An Emerging Frontier

While the antiviral activity of nitroindole derivatives is a less explored area compared to their other biological properties, the broader class of indole-containing compounds has demonstrated significant potential in combating viral infections.

Mechanism of Action

Indole derivatives have been shown to inhibit various stages of the viral life cycle, including viral entry, replication, and the activity of viral enzymes such as reverse transcriptase and protease.[11][12] For instance, some indole derivatives have shown activity against Human Immunodeficiency Virus (HIV) and Hepatitis C Virus (HCV).[13][14]

Quantitative Antiviral Activity

Data on the antiviral activity of nitroindole derivatives is limited. However, the EC50 (half-maximal effective concentration) values for some indole derivatives against various viruses are provided below as a reference.

| Compound Class | Derivative | Virus | EC50 (µM) | Reference |

| Tetrahydroindole derivative | Compound 2 | HCV (gt 1b) | 12.4 | [14] |

| Tetrahydroindole derivative | Compound 2 | HCV (gt 2a) | 8.7 | [14] |

| Phenyl- and benzyl-substituted tetrahydroindole | Compound 3 | HCV (gt 1b) | 7.9 | [14] |

| Phenyl- and benzyl-substituted tetrahydroindole | Compound 3 | HCV (gt 2a) | 2.6 | [14] |

| Indole-2-carboxylate derivative | Compound 8e | Influenza A/FM/1/47 | 8.13 | [8] |

| Indole-2-carboxylate derivative | Compound 8f | Influenza A/FM/1/47 | 9.43 | [8] |

| Indole-2-carboxylate derivative | Compound 14f | Influenza A/FM/1/47 | 7.53 | [8] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of the biological activities of nitroindole derivatives.

Cell Viability Assay (Alamar Blue Assay)

Procedure:

-

Seed cancer cells (e.g., HeLa) in 96-well plates at a suitable density and allow them to adhere overnight.

-

Prepare serial dilutions of the nitroindole derivatives in the appropriate cell culture medium.

-

Remove the existing medium from the cells and add the compound dilutions. Include a vehicle control (e.g., DMSO).

-

Incubate the plates for 72 hours at 37°C in a humidified atmosphere with 5% CO2.

-

Add Alamar Blue reagent to each well and incubate for an additional 1-4 hours.

-

Measure the fluorescence intensity using a microplate reader with an excitation wavelength of approximately 560 nm and an emission wavelength of 590 nm.

-

Calculate the cell viability as a percentage relative to the vehicle-treated control cells and determine the IC50 value using a suitable software like GraphPad Prism.[4]

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

Procedure:

-

Prepare a stock solution of the nitroindole derivative in a suitable solvent (e.g., DMSO).

-

In a 96-well microtiter plate, perform a two-fold serial dilution of the compound in a suitable broth medium (e.g., Mueller-Hinton Broth).[11][15]

-

Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard.[16]

-

Inoculate each well with the microbial suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL.[16] Include a growth control (no compound) and a sterility control (no inoculum).

-

Incubate the plate at 37°C for 18-24 hours.

-

Visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[15]

Nitric Oxide (NO) Inhibition Assay (Griess Test)

Procedure:

-

Seed RAW 264.7 macrophage cells into a 96-well plate and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of the nitroindole derivative for 1 hour.

-

Stimulate the cells with lipopolysaccharide (LPS) at a final concentration of 1 µg/mL to induce NO production. Include an unstimulated control.

-

Incubate the plates for 24 hours.

-

Collect the cell culture supernatant from each well.

-

In a new 96-well plate, mix an equal volume of the supernatant with Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine).[17][18]

-

Incubate at room temperature for 10 minutes.

-

Measure the absorbance at 540 nm using a microplate reader.

-

Calculate the concentration of nitrite using a sodium nitrite standard curve and determine the percentage of NO inhibition relative to the LPS-stimulated control.[19]

Antiviral Cytopathic Effect (CPE) Reduction Assay

Procedure:

-

Prepare a monolayer of suitable host cells (e.g., Vero 76) in 96-well plates.[2]

-

Prepare serial dilutions of the nitroindole derivative.

-

Infect the cells with a specific virus at a predetermined multiplicity of infection (MOI) in the presence of the compound dilutions.[5] Include virus controls (no compound) and cell controls (no virus, no compound).

-

Incubate the plates at the optimal temperature for the virus until the cytopathic effect (CPE) is greater than 80% in the virus control wells.[2]

-

Quantify cell viability by staining with a dye such as Neutral Red.[2]

-

Measure the absorbance using a microplate reader.

-

Calculate the 50% effective concentration (EC50) and the 50% cytotoxic concentration (CC50) by regression analysis to determine the selectivity index (SI = CC50/EC50).[2]

Conclusion

Nitroindole derivatives represent a versatile and promising scaffold for the development of novel therapeutic agents. Their diverse biological activities, spanning anticancer, antimicrobial, anti-inflammatory, and potentially antiviral applications, make them an attractive area for further research and drug development. The mechanisms of action, particularly the targeting of key oncogenic and inflammatory signaling pathways, provide a solid foundation for rational drug design and optimization. The quantitative data and detailed experimental protocols provided in this guide offer a valuable resource for scientists working to unlock the full therapeutic potential of this important class of compounds.

References

- 1. Targeted Regulation of PI3K/Akt/mTOR/NF-κB Signaling by Indole Compounds and their Derivatives: Mechanistic Details and Biological Implications for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. protocols.io [protocols.io]

- 3. Targeted regulation of PI3K/Akt/mTOR/NF-κB signaling by indole compounds and their derivatives: mechanistic details and biological implications for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Cytopathic Effect Assay and Plaque Assay to Evaluate in vitro Activity of Antiviral Compounds Against Human Coronaviruses 229E, OC43, and NL63 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. TNF-α and IL-6 inhibitors: Conjugates of N-substituted indole and aminophenylmorpholin-3-one as anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis and potential anti-inflammatory response of indole and amide derivatives of ursolic acid in LPS-induced RAW 264.7 cells and systemic inflammation mice model: Insights into iNOS, COX2 and NF-κB - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The indole-hydantoin derivative exhibits anti-inflammatory activity by preventing the transactivation of NF-κB through the inhibition of NF-κB p65 phosphorylation at Ser276 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. A novel pyrazole-containing indolizine derivative suppresses NF-κB activation and protects against TNBS-induced colitis via a PPAR-γ-dependent pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Indole-3-carbinol suppresses NF-kappaB and IkappaBalpha kinase activation, causing inhibition of expression of NF-kappaB-regulated antiapoptotic and metastatic gene products and enhancement of apoptosis in myeloid and leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. youtube.com [youtube.com]

- 12. New antirhinoviral compound with broad-spectrum activity described | BioWorld [bioworld.com]

- 13. Exploring the potential of some natural indoles as antiviral agents: quantum chemical analysis, inverse molecular docking, and affinity calculations - PMC [pmc.ncbi.nlm.nih.gov]

- 14. resources.rndsystems.com [resources.rndsystems.com]

- 15. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 16. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]

- 17. Methods to Detect Nitric Oxide and its Metabolites in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Protocol Griess Test [protocols.io]

- 19. mjas.analis.com.my [mjas.analis.com.my]

Ethyl 7-nitro-1H-indole-2-carboxylate: A Comprehensive Technical Guide for its Application as a Synthetic Intermediate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 7-nitro-1H-indole-2-carboxylate is a pivotal synthetic intermediate, playing a crucial role in the development of a diverse array of biologically active molecules. Its unique structural features, particularly the presence of a nitro group on the indole scaffold, make it a versatile building block for the synthesis of various substituted indoles, which are prominent motifs in numerous pharmaceuticals. This technical guide provides an in-depth overview of the synthesis, key reactions, and applications of this compound, with a special focus on its utility in the synthesis of p38 MAP kinase inhibitors, a significant class of anti-inflammatory agents. Detailed experimental protocols, quantitative data, and visual representations of synthetic pathways are presented to facilitate its practical application in research and drug development.

Introduction

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of many natural products and synthetic drugs. The strategic functionalization of the indole ring is key to modulating the pharmacological properties of these molecules. This compound has emerged as a valuable starting material for the synthesis of 7-substituted indole derivatives. The nitro group at the 7-position can be readily transformed into other functional groups, most notably an amino group, which then serves as a handle for further molecular elaboration. This guide will detail the synthetic routes to this intermediate and explore its subsequent chemical transformations, providing researchers with a practical resource for its utilization.

Synthesis of this compound

The most common and efficient method for the synthesis of this compound is the Fischer indole synthesis. This reaction involves the acid-catalyzed cyclization of a phenylhydrazone, which is typically prepared in situ from the corresponding phenylhydrazine and a keto-ester.

Fischer Indole Synthesis Workflow

The synthesis proceeds in two main stages: the formation of the ethyl pyruvate 2-(2-nitrophenyl)hydrazone intermediate, followed by its cyclization to the desired indole.

Caption: Synthetic pathway to this compound.

Experimental Protocol: Fischer Indole Synthesis

This protocol is adapted from a known procedure for the preparation of 7-nitroindole-2-carboxylic acid, where this compound is a key intermediate.[1]

Step 1: Preparation of Ethyl pyruvate o-nitrophenylhydrazone

-

In an ice bath, a mixture of 2-nitroaniline (25.47 g, 0.18 mol), water (64.6 mL), and concentrated hydrochloric acid (76.4 mL) is stirred for ten minutes.

-

A solution of sodium nitrite (13.37 g) in water (50 mL) is slowly added to the mixture. The reaction is stirred until the solution turns yellow-brown and gas evolution ceases, indicating the formation of the diazonium salt.

-

In a separate ice bath, 2-methyl-3-oxobutyric acid ethyl ester (26.10 g, 0.14 mol) is dissolved in ethanol (191 mL). A 50% potassium hydroxide solution (from 32.47 g of KOH) is then slowly added.

-

The resulting mixture is poured into ice water (380 mL) and stirred for ten minutes.

-

The previously prepared diazonium salt solution is added to this mixture, leading to the immediate formation of a yellow solid.

-

The mixture is stirred for an additional ten minutes, and the solid is collected by filtration.

-

The solid is washed with pure water until the filtrate is neutral and then dried. Recrystallization from ethanol yields the ethyl pyruvate o-nitrophenylhydrazone as a mixture of Z and E isomers.

Step 2: Synthesis of this compound

-

The dried ethyl pyruvate o-nitrophenylhydrazone (12.00 g, 47.76 mmol) is placed in a three-neck flask.

-

Polyphosphoric acid (PPA) (64.56 g, 191.05 mmol) is added, and the mixture is heated to 70°C with stirring.

-

The temperature is then raised to 80°C, and the reaction is maintained for 12 hours. Reaction completion can be monitored by Thin Layer Chromatography (TLC).

-

The hot, viscous black solution is poured into ice water (400 g) and stirred until the PPA is completely hydrolyzed, resulting in a dark brown solid.

-

The solid is collected by filtration, dried, and then extracted with petroleum ether (bp 60-90°C) for twelve hours using a continuous extraction apparatus.

-

The petroleum ether solution is concentrated to yield a yellow solid. Recrystallization from ethanol affords this compound as pale yellow needles.

| Parameter | Value |

| Starting Material | 2-Nitroaniline |

| Key Reagents | Sodium nitrite, Ethyl 2-methylacetoacetate, Polyphosphoric acid |

| Cyclization Catalyst | Polyphosphoric acid (PPA) |

| Reaction Temperature | 80°C |

| Reaction Time | 12 hours |

| Reported Yield | 94% (for the cyclization step)[1] |

Key Reactions of this compound

The synthetic utility of this compound stems from the reactivity of its nitro and ester functionalities.

Reduction of the Nitro Group

The reduction of the 7-nitro group to a 7-amino group is a critical transformation, as it opens up avenues for a wide range of derivatizations. This reduction can be achieved using various reducing agents.

Caption: Key reactions of this compound.

Experimental Protocol: Reduction using Tin(II) Chloride

A common method for the reduction of aromatic nitro groups is the use of tin(II) chloride in the presence of a strong acid.

-

To a solution of this compound in a suitable solvent such as ethanol, add an excess of tin(II) chloride dihydrate (SnCl₂·2H₂O).

-

Slowly add concentrated hydrochloric acid while stirring the mixture, maintaining the temperature with an ice bath if necessary.

-

After the addition is complete, the reaction mixture is typically stirred at room temperature or gently heated to ensure complete conversion.

-

Upon completion, the reaction is quenched by the addition of a base, such as sodium hydroxide solution, until the mixture is alkaline.

-

The product, ethyl 7-amino-1H-indole-2-carboxylate, is then extracted with an organic solvent (e.g., ethyl acetate), and the organic layer is washed, dried, and concentrated to yield the desired product.

| Parameter | Value |

| Reducing Agent | Tin(II) Chloride Dihydrate (SnCl₂·2H₂O) |

| Solvent | Ethanol |

| Acid | Concentrated Hydrochloric Acid |

| Typical Reaction Conditions | Room temperature to gentle heating |

Hydrolysis of the Ester Group

The ethyl ester can be hydrolyzed to the corresponding carboxylic acid under basic conditions.

Experimental Protocol: Saponification [1]

-

This compound (13.79 g, 58.88 mmol) is dissolved in ethanol (72.7 mL) at 40°C.

-

A solution of potassium hydroxide (7.25 g, 189.59 mmol) in water (17.40 g) is added, and the mixture is stirred.

-

The solution is allowed to cool, leading to the precipitation of the potassium salt of the carboxylic acid.

-

After three hours of stirring, hot water (295 mL) is added to dissolve the precipitate.

-

Acidification with 3N hydrochloric acid results in the precipitation of 7-nitro-1H-indole-2-carboxylic acid.

-

The solid is collected by filtration, washed with water, and dried. Recrystallization from ethanol gives the pure carboxylic acid.

| Parameter | Value |

| Reagent | Potassium Hydroxide |

| Solvent | Ethanol/Water |

| Reported Yield | 96% |

Application in the Synthesis of Bioactive Molecules

This compound is a valuable precursor for the synthesis of various pharmaceuticals, particularly in the development of drugs targeting neurological disorders and as anti-cancer agents.[2] A significant application is in the synthesis of p38 MAP kinase inhibitors.

Synthesis of p38 MAP Kinase Inhibitors

p38 Mitogen-Activated Protein (MAP) kinases are key regulators of inflammatory responses, and their inhibition is a promising therapeutic strategy for a range of inflammatory diseases. Many potent p38 inhibitors are based on a substituted indole scaffold. The synthesis of these inhibitors often involves the amide coupling of a 7-aminoindole-2-carboxylic acid derivative with a suitable coupling partner.

General Synthetic Scheme for Indole-based p38 Inhibitors:

-

Reduction: this compound is reduced to ethyl 7-amino-1H-indole-2-carboxylate.

-

Hydrolysis: The ethyl ester is hydrolyzed to 7-amino-1H-indole-2-carboxylic acid.

-

Amide Coupling: The carboxylic acid is coupled with a desired amine (often a substituted aniline or heteroaromatic amine) using standard peptide coupling reagents (e.g., EDC, HOBt) to form the final p38 inhibitor.

The p38 MAPK Signaling Pathway and Inhibition

The p38 MAPK pathway is a cascade of protein phosphorylations that ultimately leads to the activation of transcription factors and the production of pro-inflammatory cytokines like TNF-α and IL-1β. Inhibitors derived from this compound typically act as ATP-competitive inhibitors, binding to the active site of p38α and preventing its kinase activity.

Caption: Inhibition of the p38 MAPK signaling pathway.

Conclusion

This compound is a highly valuable and versatile synthetic intermediate. Its straightforward synthesis via the Fischer indole reaction and the facile transformation of its nitro and ester groups provide access to a wide range of functionalized indole derivatives. This guide has provided detailed experimental protocols and highlighted its significant role in the synthesis of p38 MAP kinase inhibitors, demonstrating its importance in modern drug discovery and development. The data and workflows presented herein are intended to serve as a practical resource for researchers in the fields of organic and medicinal chemistry.

References

- 1. Development of Potent Type V MAPK Inhibitors: Design, Synthesis, and Biological Evaluation of Benzothiazole Derivatives Targeting p38α MAPK in Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Efficient One-Pot Synthesis of Indolhydroxy Derivatives Catalyzed by SnCl2, DFT Calculations and Docking Study - PMC [pmc.ncbi.nlm.nih.gov]

The Therapeutic Potential of 7-Nitroindole Compounds: A Technical Review

For Researchers, Scientists, and Drug Development Professionals

The 7-nitroindole scaffold has emerged as a privileged structure in medicinal chemistry, offering a versatile platform for the development of novel therapeutic agents. The presence of the electron-withdrawing nitro group at the 7-position of the indole ring profoundly influences the molecule's electronic properties, enhancing its binding affinity and reactivity. This technical guide provides an in-depth review of the literature on 7-nitroindole compounds, focusing on their synthesis, biological activities as enzyme inhibitors and anticancer agents, and the underlying molecular mechanisms.

Quantitative Biological Activity

The biological evaluation of 7-nitroindole derivatives has revealed their potent inhibitory effects on various enzymes and cancer cell lines. The following tables summarize the key quantitative data from the literature, providing a comparative overview of their activity.

Neuronal Nitric Oxide Synthase (nNOS) Inhibition

7-Nitroindole and its analogs are well-documented as potent and selective inhibitors of neuronal nitric oxide synthase (nNOS), an enzyme implicated in various neurological disorders.[1] The overproduction of nitric oxide by nNOS can lead to neurotoxicity, making selective inhibition a promising therapeutic strategy.[1]

| Compound | Target | IC50 (µM) | Selectivity vs. eNOS | Selectivity vs. iNOS |

| 7-Nitroindazole | nNOS | 0.64 - 0.68[2][3] | - | - |

| 7-Nitroindole Derivative (unspecified) | nNOS | - | - | - |

Note: Specific IC50 values for a range of 7-nitroindole derivatives against nNOS were not consistently available in a single source. 7-Nitroindazole is a closely related and well-studied nNOS inhibitor often used as a reference. Further research is needed to compile a comprehensive table of various 7-nitroindole analogs.

Anticancer Activity

Derivatives of 7-nitroindole have demonstrated significant cytotoxic activity against a variety of cancer cell lines. Their mechanisms of action are often multifactorial, involving the inhibition of key signaling pathways and the targeting of unique DNA secondary structures.[1]

| Compound | Cancer Cell Line | IC50 (µM) |

| 5-Nitroindole-pyrrolidine conjugate (5NI-Pyr-5) | HeLa | 5.08 ± 0.91[4] |

| 5-Nitroindole-pyrrolidine conjugate (5NI-Pyr-7) | HeLa | 5.89 ± 0.73[4] |

| 7-Nitroindole Derivative (7NI-Akt-1) | - | 0.0109 (against mutant AKT1)[4] |

Note: Data for some 5-nitroindole derivatives is included to highlight the potential of the broader nitroindole scaffold.[4] The data for 7NI-Akt-1 is against a specific mutant kinase and not a cell line.

Key Signaling Pathways Targeted by 7-Nitroindole Compounds

The anticancer effects of 7-nitroindole derivatives are often attributed to their ability to modulate critical signaling pathways involved in cell growth, proliferation, and survival.

PI3K/Akt/mTOR Pathway Inhibition

The PI3K/Akt/mTOR pathway is a central regulator of cell metabolism, growth, and proliferation, and its dysregulation is a hallmark of many cancers.[5] Certain 7-nitroindole derivatives have been shown to inhibit components of this pathway, leading to cell cycle arrest and apoptosis.[5]

Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by 7-nitroindole derivatives.

c-Myc G-Quadruplex Stabilization

The promoter region of the c-Myc oncogene contains a guanine-rich sequence that can fold into a G-quadruplex (G4) DNA structure.[1] Stabilization of this G4 structure can repress c-Myc transcription, leading to the downregulation of its protein product and the suppression of tumor growth.[1] Certain 5- and 7-nitroindole derivatives have been identified as potent c-Myc G4 stabilizers.[1]

Caption: Mechanism of c-Myc downregulation via G-quadruplex stabilization by 7-nitroindole derivatives.

Experimental Protocols

This section provides detailed methodologies for the synthesis of the 7-nitroindole scaffold and key biological assays used to evaluate the activity of its derivatives.

Synthesis of 7-Nitroindole

The direct nitration of indole is challenging due to the high reactivity of the indole ring, which can lead to the formation of multiple isomers and polymerization.[6] A more robust and regioselective method involves a multi-step synthesis via an indoline intermediate.[6]

Workflow for the Synthesis of 7-Nitroindole

Caption: Synthetic workflow for the preparation of 7-nitroindole via an indoline intermediate.

Part 1: Synthesis of Sodium 1-acetylindoline-2-sulfonate [6]

-

Sulfonation and Reduction: In a suitable reaction vessel, react indole with sodium bisulfite. This step simultaneously reduces the pyrrole ring to an indoline and introduces a sulfonate group at the 2-position.

-

Acetylation: Acetylate the resulting sodium indoline-2-sulfonate with acetic anhydride to protect the nitrogen atom.

Part 2: Nitration of Sodium 1-acetylindoline-2-sulfonate [6]

-

Preparation of Nitrating Agent: Carefully prepare acetyl nitrate by mixing acetic anhydride with nitric acid at or below 10°C.

-

Nitration Reaction: Dissolve the sodium 1-acetylindoline-2-sulfonate in a suitable solvent (e.g., acetic anhydride) and add the acetyl nitrate solution dropwise while maintaining a low temperature.

Part 3: Hydrolysis and Aromatization to 7-Nitroindole [6]

-

Alkaline Hydrolysis: Treat the nitrated intermediate with an aqueous solution of sodium hydroxide (e.g., 20%). This step eliminates the sulfonate and acetyl groups and promotes dehydrogenation of the indoline ring back to an indole.[6]

-

Purification: Collect the precipitated 7-nitroindole by filtration, wash with water, and dry. Further purification can be achieved by recrystallization from a suitable solvent like ethanol/water.[6]

Reduction of 7-Nitroindole to 7-Aminoindole

The 7-aminoindole intermediate is a crucial building block for the synthesis of many bioactive derivatives.[7]

Protocol: Catalytic Hydrogenation [7]

-

Dissolve 4-chloro-7-nitroindole in methanol containing sodium hydroxide in a Parr bottle.

-

Add 10% palladium on charcoal as a catalyst.

-

Shake the suspension under an initial hydrogen pressure of 3 atmospheres until the absorption of hydrogen ceases.

-

Remove the catalyst by filtration.

-

Evaporate the solvent under reduced pressure.

-

Partition the residue between toluene and water.

-

Extract the aqueous phases with chloroform.

-

Evaporate the combined organic extracts and purify the resulting solid by sublimation to obtain 7-aminoindole.[7]

nNOS Inhibition Assay (Griess Assay)

This colorimetric assay is commonly used to measure the activity of nNOS by quantifying the production of nitrite, a stable oxidation product of nitric oxide.[1]

Materials:

-

Recombinant nNOS enzyme

-

L-arginine (substrate)

-

NADPH, FAD, FMN, (6R)-5,6,7,8-tetrahydro-L-biopterin (cofactors)

-

7-nitroindole test compounds

-

Griess Reagent (Part A: Sulfanilamide solution; Part B: N-(1-naphthyl)ethylenediamine solution)

-

Sodium nitrite (for standard curve)

-

96-well microplate

-

Microplate reader

Procedure: [1]

-

Prepare Nitrite Standard Curve: Create a series of sodium nitrite dilutions in the assay buffer.

-

Assay Setup: In a 96-well plate, add the assay buffer, cofactors, and L-arginine.

-

Add Inhibitor: Add varying concentrations of the 7-nitroindole test compound.

-

Initiate Reaction: Add the nNOS enzyme to start the reaction.

-

Incubate: Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).

-

Griess Reaction: Stop the enzymatic reaction and add Griess Reagent Part A, followed by Part B, to each well.

-

Measure Absorbance: Measure the absorbance at 540 nm.

-

Data Analysis: Calculate the nitrite concentration from the standard curve and determine the percent inhibition for each compound concentration to calculate the IC50 value.[1]

c-Myc G-Quadruplex Binding Assay (Fluorescence Resonance Energy Transfer - FRET)

This assay measures the ability of a compound to stabilize the c-Myc G-quadruplex structure by monitoring changes in FRET between two fluorophores attached to the ends of a G-quadruplex-forming oligonucleotide.[8]

Materials:

-

Fluorescently labeled c-Myc promoter G-quadruplex-forming oligonucleotide (e.g., FAM as donor, TAMRA as acceptor)

-

Assay Buffer (e.g., 10 mM Tris-HCl, pH 7.4, with 100 mM KCl)

-

7-nitroindole test compounds

-

96-well black microplate

-

Fluorometer

Procedure: [8]

-

Oligonucleotide Annealing: Anneal the fluorescently labeled oligonucleotide in the assay buffer by heating to 95°C and slowly cooling to room temperature to form the G-quadruplex structure.

-

Assay Setup: In a 96-well plate, add the annealed oligonucleotide to each well.

-

Compound Addition: Add varying concentrations of the 7-nitroindole test compound.

-

Incubation: Incubate at room temperature to allow for binding equilibrium.

-

Fluorescence Measurement: Measure the fluorescence emission of the donor and acceptor fluorophores. An increase in the acceptor's emission relative to the donor's indicates FRET, suggesting stabilization of the G-quadruplex by the compound.

-

Data Analysis: Analyze the change in FRET signal as a function of compound concentration to determine the binding affinity (e.g., Kd).

Conclusion

7-Nitroindole and its derivatives represent a highly valuable and versatile class of compounds in medicinal chemistry. Their demonstrated efficacy as potent and selective nNOS inhibitors highlights their potential for the treatment of neurological disorders. Furthermore, their anticancer activity, mediated through the inhibition of crucial signaling pathways like PI3K/Akt/mTOR and the stabilization of c-Myc G-quadruplexes, opens up promising avenues for oncological drug discovery. The synthetic accessibility and the potential for diverse chemical modifications make the 7-nitroindole scaffold an attractive starting point for the generation of compound libraries for high-throughput screening and lead optimization. Further research into the structure-activity relationships and pharmacokinetic properties of these compounds is warranted to fully exploit their therapeutic potential.

References

- 1. benchchem.com [benchchem.com]

- 2. Time course of inhibition of brain nitric oxide synthase by 7-nitro indazole | Scilit [scilit.com]

- 3. Time course of inhibition of brain nitric oxide synthase by 7-nitro indazole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. Targeted Regulation of PI3K/Akt/mTOR/NF-κB Signaling by Indole Compounds and their Derivatives: Mechanistic Details and Biological Implications for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. prepchem.com [prepchem.com]

- 8. benchchem.com [benchchem.com]

Methodological & Application

Synthesis of Ethyl 7-nitro-1H-indole-2-carboxylate from 2-nitroaniline: An Application Note and Detailed Protocol

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide for the synthesis of Ethyl 7-nitro-1H-indole-2-carboxylate, a valuable building block in medicinal chemistry and drug discovery, starting from the readily available precursor, 2-nitroaniline. The synthetic route involves a two-step process: a Japp-Klingemann reaction to form an intermediate hydrazone, followed by a Fischer indole synthesis to yield the target molecule.

This application note includes detailed experimental protocols, a summary of quantitative data, safety precautions, and a visual representation of the synthetic workflow and reaction mechanisms to aid researchers in the successful replication of this synthesis.

Introduction

Indole derivatives are a prominent class of heterocyclic compounds that form the core structure of many natural products and pharmacologically active molecules. The 7-nitroindole scaffold, in particular, is a key intermediate for the synthesis of various therapeutic agents. This protocol details a reliable and well-established method for the preparation of this compound.

The synthesis commences with the diazotization of 2-nitroaniline, which then undergoes a Japp-Klingemann reaction with ethyl 2-methyl-3-oxobutanoate to produce ethyl pyruvate o-nitrophenylhydrazone. This intermediate is subsequently cyclized via a Fischer indole synthesis using polyphosphoric acid as a catalyst to afford the desired this compound.

Quantitative Data Summary

The following table summarizes the key quantitative data for the two-step synthesis of this compound.

| Step | Reaction | Reactants | Product | Molar Mass ( g/mol ) | Typical Yield (%) |

| 1 | Japp-Klingemann Reaction | 2-Nitroaniline, Ethyl 2-methyl-3-oxobutanoate | Ethyl pyruvate o-nitrophenylhydrazone | 251.23 | 75-85% |

| 2 | Fischer Indole Synthesis | Ethyl pyruvate o-nitrophenylhydrazone | This compound | 234.21 | 60-70% |

Experimental Protocols

Step 1: Synthesis of Ethyl pyruvate o-nitrophenylhydrazone (Japp-Klingemann Reaction)

Materials:

-

2-Nitroaniline

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium Nitrite (NaNO₂)

-

Ethyl 2-methyl-3-oxobutanoate

-

Potassium Hydroxide (KOH)

-

Ethanol

-

Ice

-

Water

Procedure:

-

In a flask, prepare a solution of 2-nitroaniline (e.g., 13.8 g, 0.1 mol) in a mixture of concentrated hydrochloric acid (e.g., 30 mL) and water (e.g., 30 mL).

-

Cool the mixture to 0-5 °C in an ice bath with constant stirring.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite (e.g., 7.6 g, 0.11 mol) dropwise, maintaining the temperature below 5 °C. Stir the resulting diazonium salt solution for 15-20 minutes.

-

In a separate, larger flask, dissolve ethyl 2-methyl-3-oxobutanoate (e.g., 14.4 g, 0.1 mol) in ethanol (e.g., 100 mL).

-

Cool this solution to 0-5 °C in an ice bath and slowly add a solution of potassium hydroxide (e.g., 16.8 g, 0.3 mol) in water (e.g., 30 mL) while stirring vigorously.

-

To the solution from step 5, slowly add the freshly prepared diazonium salt solution from step 3. A yellow to orange precipitate of ethyl pyruvate o-nitrophenylhydrazone should form.

-

Continue stirring the reaction mixture at 0-5 °C for 1-2 hours.

-

Collect the solid product by filtration and wash it thoroughly with cold water until the filtrate is neutral.

-

Dry the product in a desiccator. The crude product can be purified by recrystallization from ethanol if necessary.

Characterization Data for Ethyl pyruvate o-nitrophenylhydrazone:

-

Appearance: Yellow to orange solid.

-

¹H NMR (CDCl₃, 400 MHz): δ 11.0 (s, 1H, NH), 8.2 (d, J=8.0 Hz, 1H), 7.6 (t, J=8.0 Hz, 1H), 7.2 (d, J=8.0 Hz, 1H), 6.8 (t, J=8.0 Hz, 1H), 4.4 (q, J=7.2 Hz, 2H), 2.2 (s, 3H), 1.4 (t, J=7.2 Hz, 3H).

-

¹³C NMR (CDCl₃, 101 MHz): δ 164.5, 142.0, 137.5, 132.0, 125.0, 120.0, 115.0, 62.0, 14.0, 12.0.

-

IR (KBr, cm⁻¹): 3300 (N-H), 1680 (C=O, ester), 1610 (C=N), 1520 (NO₂, asym), 1340 (NO₂, sym).

Step 2: Synthesis of this compound (Fischer Indole Synthesis)

Materials:

-

Ethyl pyruvate o-nitrophenylhydrazone (from Step 1)

-

Polyphosphoric Acid (PPA)

-

Ice

-

Water

Procedure:

-

Place the dried ethyl pyruvate o-nitrophenylhydrazone (e.g., 12.6 g, 0.05 mol) in a round-bottom flask.

-

Add polyphosphoric acid (e.g., 100 g) to the flask.

-

Heat the mixture to 80-90 °C with efficient stirring for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

After the reaction is complete, carefully pour the hot, viscous mixture into a beaker containing a large amount of crushed ice (e.g., 400 g) with stirring.

-

A solid precipitate of this compound will form.

-

Continue stirring until all the polyphosphoric acid has been hydrolyzed and the solid is well-dispersed.

-

Collect the crude product by filtration and wash it extensively with water to remove any remaining acid.

-

The crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent.

Characterization Data for this compound:

-

Appearance: Pale yellow to brown solid.

-

¹H NMR (DMSO-d₆, 400 MHz): δ 12.5 (s, 1H, NH), 8.1 (dd, J=8.0, 1.0 Hz, 1H), 7.9 (dd, J=8.0, 1.0 Hz, 1H), 7.3 (t, J=8.0 Hz, 1H), 7.2 (d, J=1.0 Hz, 1H), 4.4 (q, J=7.1 Hz, 2H), 1.4 (t, J=7.1 Hz, 3H).

-

¹³C NMR (DMSO-d₆, 101 MHz): δ 161.0, 140.0, 133.0, 130.0, 128.5, 122.0, 119.0, 118.0, 108.0, 61.5, 14.5.

-

IR (KBr, cm⁻¹): 3300 (N-H), 1700 (C=O, ester), 1520 (NO₂, asym), 1340 (NO₂, sym).

Safety Precautions

-

2-Nitroaniline: Toxic by inhalation, in contact with skin, and if swallowed. It is a suspected carcinogen and may cause damage to organs through prolonged or repeated exposure. Handle in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

-

Sodium Nitrite: Oxidizing solid. May cause fire or explosion. Toxic if swallowed. Causes serious eye irritation. Keep away from combustible materials. Handle with appropriate PPE.

-

Concentrated Hydrochloric Acid: Corrosive. Causes severe skin burns and eye damage. May cause respiratory irritation. Handle in a fume hood with appropriate PPE.

-

Polyphosphoric Acid: Corrosive. Causes severe skin burns and eye damage. Reacts exothermically with water. Handle with care, avoiding contact with skin and eyes. Use appropriate PPE.

-

All reactions should be performed in a well-ventilated fume hood.

-

Consult the Safety Data Sheets (SDS) for all chemicals before use.

Diagrams

Synthetic Workflow

Caption: Synthetic workflow for this compound.

Reaction Mechanisms

Caption: Key mechanistic steps of the synthesis.

Application Notes and Protocols for the Fischer Indole Synthesis of Ethyl 7-nitro-1H-indole-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the synthesis of Ethyl 7-nitro-1H-indole-2-carboxylate, a valuable intermediate in the development of various biologically active molecules.[1][2] The synthesis is accomplished via a classic Fischer indole synthesis, a robust and widely used method for constructing the indole nucleus.[3][4]

The protocol outlined below is a three-step process commencing with the formation of a diazonium salt from 2-nitroaniline, followed by its reaction with ethyl 2-methyl-3-oxobutanoate to yield ethylpyruvate o-nitrophenylhydrazone. This intermediate is then cyclized using polyphosphoric acid to afford the desired this compound.[5]

Quantitative Data Summary

The following table summarizes the key quantitative data for the synthesis of this compound.

| Parameter | Value | Reference |

| Starting Material (Step 1) | 2-nitroaniline | [5] |

| Intermediate | Ethylpyruvate o-nitrophenylhydrazone | [5] |

| Final Product | This compound | [5] |

| Molecular Formula | C₁₁H₁₀N₂O₄ | [2] |

| Molecular Weight | 234.21 g/mol | [2] |

| Yield | 94% | [5] |

| Appearance | Pale yellow needles | [5] |

| Melting Point | 90-96 °C | [6] |

Experimental Protocols

This section provides a detailed, step-by-step methodology for the synthesis of this compound.

Materials and Reagents

-

2-Nitroaniline

-

Concentrated Hydrochloric Acid

-

Sodium Nitrite

-

Ethyl 2-methyl-3-oxobutanoate

-

Potassium Hydroxide

-

Ethanol

-

Petroleum Ether (bp 60-90°C)

-

Polyphosphoric Acid

-

Ice

-

Water

-

Litmus paper

Step 1: Preparation of Ethylpyruvate o-nitrophenylhydrazone (Compound 1a/1b)

-

Diazonium Salt Formation: In a flask submerged in an ice bath, prepare a solution of the diazonium salt by mixing 2-nitroaniline (25.47g, 0.18 mol), water (64.6 mL), and concentrated hydrochloric acid (76.4 mL). Stir the mixture for ten minutes.[5]

-

Slowly add a solution of sodium nitrite (13.37g) in water (50 mL) to the mixture. The addition will generate bubbles. Continue stirring until the solution turns yellow-brown and gas evolution ceases.[5]

-

Hydrazone Formation: In a separate ice bath, dissolve ethyl 2-methyl-3-oxobutanoate (26.10g, 0.14 mol) in ethanol (191 mL).[5]

-

Slowly add a 50% potassium hydroxide solution (prepared from 32.47g of KOH).[5]

-

Pour this mixture into ice water (380 mL) and stir for ten minutes.[5]

-

Add the previously prepared diazonium salt solution to this mixture. A fresh yellow solid will form immediately.[5]

-

Stir the resulting mixture for ten minutes.

-

Work-up and Purification: Filter the solution and wash the collected solid with pure water until the filtrate is neutral as indicated by litmus paper.[5]

-

Dry the solid and recrystallize it from ethanol to yield a mixture of Z and E isomers of ethylpyruvate o-nitrophenylhydrazone as bright yellow needles.[5]

Step 2: Fischer Indole Synthesis of this compound (Compound 2)

-

Reaction Setup: In a 250 mL three-neck flask, combine the dried ethylpyruvate o-nitrophenylhydrazone (12.00g, 47.76 mmol) and polyphosphoric acid (64.56g, 191.05 mmol).[5]

-

Cyclization: Heat the solution to 70°C and stir until the mixture is homogeneous. Then, increase the temperature to 80°C.[5]

-

Maintain the reaction at 80°C for 12 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).[5]

-

Work-up: While still hot, carefully pour the viscous, black solution into 400g of ice water. Stir until the polyphosphoric acid is completely hydrolyzed. This will result in a black solution with a dark brown solid.[5]

-

Filter the solution to collect the dark brown solid.

-

Purification: Dry the solid and then extract it using a continuous extraction apparatus with petroleum ether (bp 60-90°C) as the solvent for twelve hours.[5]

-

Concentrate the petroleum ether solution to obtain a yellow solid.[5]

-

Recrystallize the yellow solid from ethanol to obtain this compound as pale yellow needles (10.5g, 94% yield).[5]

Visualizations

Workflow for the Synthesis of this compound

Caption: Workflow of the synthesis of this compound.

References

Application Note: Experimental Procedures for the Reduction of Ethyl 7-nitro-1H-indole-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

The reduction of aromatic nitro compounds is a fundamental transformation in organic synthesis, providing a crucial route to primary amines.[1] These amines are versatile intermediates in the production of pharmaceuticals, dyes, and agrochemicals.[1][2] The target compound, Ethyl 7-amino-1H-indole-2-carboxylate, is a valuable building block in medicinal chemistry, with the indole scaffold being a prominent feature in many biologically active molecules.[3] This document outlines several reliable and commonly employed experimental protocols for the reduction of the nitro group in Ethyl 7-nitro-1H-indole-2-carboxylate. The methods detailed include catalytic hydrogenation, metal-mediated reductions in acidic media (Fe/HCl), reduction with tin(II) chloride, and a metal-free approach using sodium dithionite. Each protocol is presented with detailed steps, followed by a comparative summary to aid in method selection based on laboratory capabilities, substrate compatibility, and desired scale.

Reaction Scheme:

Experimental Protocols

Method A: Catalytic Hydrogenation using Palladium on Carbon (Pd/C)

Catalytic hydrogenation is often the preferred method for nitro reductions due to its clean reaction profile and high yields.[4] The reaction typically proceeds under a hydrogen atmosphere in the presence of a palladium catalyst.

Materials:

-

This compound (1.0 eq)

-

10% Palladium on Carbon (Pd/C) (5-10 mol%)

-

Ethanol (EtOH) or Ethyl Acetate (EtOAc)

-

Hydrogen (H₂) gas (balloon or hydrogenation apparatus)

-

Celite or diatomaceous earth

Procedure:

-

To a solution of this compound (1.0 eq) in a suitable solvent (e.g., ethanol or ethyl acetate) in a round-bottom flask or a specialized hydrogenation vessel, add 10% Pd/C (5-10 mol%).

-

Seal the vessel and purge the system multiple times with nitrogen, followed by hydrogen gas.

-

Stir the reaction mixture vigorously under a positive pressure of hydrogen (typically a balloon or a Parr apparatus at 30-50 psi) at room temperature.[5]

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is completely consumed.

-

Once the reaction is complete, carefully purge the vessel with nitrogen to remove excess hydrogen.

-

Filter the reaction mixture through a pad of Celite to remove the palladium catalyst, washing the pad with the reaction solvent.[6]

-

Concentrate the filtrate under reduced pressure to yield the crude product, Ethyl 7-amino-1H-indole-2-carboxylate.

-

The product can be further purified by recrystallization or column chromatography if necessary.

Method B: Reduction with Iron Powder in Acidic Medium

The Béchamp reduction, using iron metal in an acidic medium, is a classical, cost-effective, and robust method for converting nitroarenes to anilines.[1][7]

Materials:

-

This compound (1.0 eq)

-

Iron (Fe) powder (3-5 eq)

-

Ethanol (EtOH) and Water (e.g., 4:1 mixture)

-

Ammonium Chloride (NH₄Cl) or Acetic Acid (AcOH)

-

Sodium Bicarbonate (NaHCO₃) or Sodium Hydroxide (NaOH) solution

-

Ethyl Acetate (EtOAc)

-

Celite

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, suspend this compound (1.0 eq), iron powder (3-5 eq), and ammonium chloride (3-5 eq) in a mixture of ethanol and water.[8]

-

Heat the mixture to reflux (typically 80-100 °C) with vigorous stirring.[8]

-

Monitor the reaction by TLC. The reaction is often complete within 1-3 hours.

-

After completion, cool the reaction mixture to room temperature and filter it through a pad of Celite to remove the iron salts. Wash the pad thoroughly with ethanol or ethyl acetate.

-

Concentrate the filtrate to remove the ethanol.

-

Dilute the remaining aqueous residue with water and basify with a saturated solution of sodium bicarbonate or 1N NaOH to a pH of ~8.[8]

-

Extract the aqueous layer multiple times with ethyl acetate.

-

Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to afford the desired amine.

Method C: Reduction with Tin(II) Chloride (SnCl₂)

The use of stannous chloride (SnCl₂) provides a mild and effective method for the reduction of aromatic nitro groups, and it is tolerant of many other functional groups like esters.[4][9]

Materials:

-

This compound (1.0 eq)

-

Tin(II) chloride dihydrate (SnCl₂·2H₂O) (3-5 eq)

-

Ethyl Acetate (EtOAc) or Ethanol (EtOH)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine

Procedure:

-

Dissolve this compound (1.0 eq) in ethyl acetate or ethanol in a round-bottom flask.

-

Add Tin(II) chloride dihydrate (SnCl₂·2H₂O) (3-5 eq) to the solution.[9]

-

Heat the reaction mixture to reflux (around 70-80 °C) and stir until TLC analysis indicates the complete consumption of the starting material (typically 1-4 hours).

-

Cool the mixture to room temperature and remove the solvent under reduced pressure.

-

Partition the residue between ethyl acetate and water.[9]

-

Carefully neutralize the mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is approximately 8. A tin hydroxide precipitate will form.

-

Filter the mixture through Celite to remove the tin salts, washing the filter cake with ethyl acetate.

-

Separate the organic layer from the filtrate, and extract the aqueous layer again with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo to obtain the product.

Method D: Reduction with Sodium Dithionite (Na₂S₂O₄)

Sodium dithionite (also known as sodium hydrosulfite) is an economical, metal-free reducing agent that works well in aqueous or semi-aqueous media, offering an alternative to metal-based reductions.[2][10]

Materials:

-

This compound (1.0 eq)

-

Sodium Dithionite (Na₂S₂O₄) (3-5 eq)

-

Dioxane/Water or THF/Water (e.g., 2:1 mixture)

-

Ethyl Acetate (EtOAc)

-

Brine

Procedure:

-

Dissolve the this compound (1.0 eq) in a mixture of dioxane and water in a round-bottom flask.[2]

-

In a separate container, prepare a solution of sodium dithionite (3-5 eq) in water.

-

Slowly add the aqueous sodium dithionite solution to the solution of the nitro compound with vigorous stirring at room temperature.[2]

-

The reaction can be gently heated (e.g., to 50-60 °C) to ensure completion. Monitor the reaction progress by TLC.

-

Upon completion, cool the mixture and remove the organic solvent (dioxane) under reduced pressure.

-

Extract the remaining aqueous solution three times with ethyl acetate.[2]

-

Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to give the crude product.

Data Presentation: Comparison of Reduction Methods

| Method | Reducing Agent / Catalyst | Typical Solvent | Temp. (°C) | Approx. Time | Reported Yield Range | Key Considerations |

| A | H₂ / 10% Pd/C | EtOH, EtOAc, MeOH | 25 | 1-4 h | >90% | High yield and clean. Requires specialized hydrogenation equipment. Catalyst is flammable.[4][11] |

| B | Fe / NH₄Cl or HCl/AcOH | EtOH / H₂O | 80-100 | 1-3 h | 75-95% | Very inexpensive and scalable. Workup can be tedious due to iron sludge.[1][7][8] |

| C | SnCl₂·2H₂O | EtOAc, EtOH | 70-80 | 1-4 h | 70-90% | Mild conditions, good functional group tolerance. Workup involves removal of tin salts.[4][9][12] |

| D | Na₂S₂O₄ | Dioxane/H₂O, THF/H₂O | 25-60 | 2-6 h | 60-85% | Metal-free and inexpensive. May require heating. Yields can sometimes be lower than other methods.[2][10][13] |

Mandatory Visualizations

Caption: General experimental workflow for the reduction of a nitro group.

References

- 1. grokipedia.com [grokipedia.com]

- 2. benchchem.com [benchchem.com]

- 3. mdpi.com [mdpi.com]

- 4. Nitro Reduction - Common Conditions [commonorganicchemistry.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. mdpi.com [mdpi.com]

- 7. m.youtube.com [m.youtube.com]

- 8. Nitro Reduction - Iron (Fe) [commonorganicchemistry.com]

- 9. scispace.com [scispace.com]

- 10. Sodium Hydrosulfite, Sodium Dithionite [organic-chemistry.org]

- 11. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

Application Notes and Protocols: Synthesis of Aryl(indolyl)oxadiazoles using Ethyl 7-nitro-1H-indole-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis of novel aryl(indolyl)oxadiazole compounds, starting from Ethyl 7-nitro-1H-indole-2-carboxylate. This class of compounds has garnered significant interest in medicinal chemistry due to their potential as anticancer and antimicrobial agents.[1][2][3][4][5] The methodologies outlined below are based on established synthetic routes, offering a reproducible approach for laboratory-scale synthesis and subsequent biological evaluation.

Introduction

Indole and 1,3,4-oxadiazole moieties are prominent heterocyclic scaffolds in numerous pharmacologically active molecules.[6] The combination of these two rings into a single molecular entity, the aryl(indolyl)oxadiazole, has been shown to exhibit a wide range of biological activities, including potent anticancer and antimicrobial effects.[1][3][7][8] The 7-nitro substitution on the indole ring provides a key functional handle for further chemical modifications and can influence the biological activity of the final compounds.

This document details a two-step synthetic sequence commencing with the conversion of this compound to its corresponding carbohydrazide, followed by cyclization with various aromatic carboxylic acids to yield the target aryl(indolyl)oxadiazoles.

Experimental Protocols

Part 1: Synthesis of 7-Nitro-1H-indole-2-carbohydrazide (Intermediate I)

This protocol describes the synthesis of the key intermediate, 7-nitro-1H-indole-2-carbohydrazide, from this compound.

Materials:

-

This compound

-

Hydrazine hydrate (80% or 99%)[9]

-

Ethanol

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating plate

-

Buchner funnel and filter paper

Procedure: [10]

-

In a round-bottom flask, dissolve this compound (1 equivalent) in ethanol.

-

Add hydrazine hydrate (5 equivalents) to the solution.[10]

-

The reaction mixture is then stirred at room temperature. A report suggests shaking the mixture for 30 minutes and then leaving it for about 1 hour.[10] Another approach involves refluxing the mixture for 3 hours.[11]

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion of the reaction, the mixture is cooled to room temperature.

-

The precipitated solid product, 7-nitro-1H-indole-2-carbohydrazide, is collected by filtration using a Buchner funnel.

-

The collected solid is washed with cold ethanol and then dried under vacuum.

-

The crude product can be recrystallized from ethanol to obtain the pure carbohydrazide.[10][11]

Expected Outcome: The formation of the carbohydrazide is confirmed by the appearance of NHNH2 protons in the 1H NMR spectrum, replacing the signals from the ethyl group of the starting material.[10]